molecular formula C22H17NO6 B3532012 Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate

Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate

Cat. No.: B3532012
M. Wt: 391.4 g/mol
InChI Key: LBCZNWVQORRDLV-UHFFFAOYSA-N
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Description

Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters This compound features a phenyl group, a benzoate ester, and a nitrophenyl acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Substitution: Formation of 3-hydroxybenzoic acid and 2-(4-nitrophenyl)ethanol.

    Reduction: Formation of an amine derivative.

Scientific Research Applications

Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and nitrophenyl groups into molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate involves its interaction with biological molecules through its ester and nitrophenyl groups. The ester group can undergo hydrolysis to release active compounds, while the nitrophenyl group can participate in redox reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular signaling.

Comparison with Similar Compounds

Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can be compared with other similar compounds such as:

    Phenyl benzoate: Lacks the nitrophenyl acetyl group, making it less reactive in redox reactions.

    4-Nitrophenyl acetate: Contains a nitrophenyl group but lacks the benzoate ester, resulting in different reactivity and applications.

    Methyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate: Similar structure but with a methyl ester instead of a phenyl ester, affecting its physical and chemical properties.

Properties

IUPAC Name

phenyl 3-[[2-(4-nitrophenyl)acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c24-21(14-16-9-11-19(12-10-16)23(26)27)28-15-17-5-4-6-18(13-17)22(25)29-20-7-2-1-3-8-20/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZNWVQORRDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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